Home > Products > Screening Compounds P90543 > (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride
(R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride - 1131737-05-7

(R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride

Catalog Number: EVT-3163886
CAS Number: 1131737-05-7
Molecular Formula: C8H9Cl2N
Molecular Weight: 190.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-Benzylidene-2-(2,6-dichlorophenyl)ethanamine

Compound Description: (E)-N-Benzylidene-2-(2,6-dichlorophenyl)ethanamine (compound 1 in the cited paper []) is a monoimine used as the starting material for the synthesis of cyclopalladated derivatives. These derivatives are investigated for their reactivity towards various Lewis bases, including monodentate and symmetric bidentate Lewis bases.

Relevance: (E)-N-Benzylidene-2-(2,6-dichlorophenyl)ethanamine shares the core 2,6-dichlorophenylethanamine structure with (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride. The difference lies in the presence of a benzylidene imine substituent on the nitrogen atom in (E)-N-Benzylidene-2-(2,6-dichlorophenyl)ethanamine, whereas (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride has a primary amine group and a hydrochloride salt form.

N-(2,6-Dichlorophenyl)-Amides

Compound Description: N-(2,6-Dichlorophenyl)-amides are a series of compounds studied for the effect of side chain substitution on their 35Cl NQR and crystal structure. [] The general structure is 2,6-Cl2C6H3-NHCO-R, where R is either hydrogen or a substituted methyl group (CH3-yXy, where X = CH3 or Cl, and y = 0, 1, 2, or 3). Specific examples include N-(2,6-dichlorophenyl)-formamide (DCPFA), N-(2,6-dichlorophenyl)-2-methylacetamide (DCPMA), N-(2,6-dichlorophenyl)-2,2-dimethylacetamide (DCPDMA), and N-(2,6-dichlorophenyl)-2,2,2-trimethylacetamide (DCPTMA). [, ]

N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954)

Compound Description: N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954) is a tremorogen. Its effects on the rat diaphragm were studied, and the results suggest that LON-954 influences the skeletomotor apparatus, causing both facilitation and blockade of indirect twitch responses in the diaphragm.

{[(2R)-7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}amine hydrochloride

Compound Description: This compound exists in three crystalline forms (Polymorphs I, II, and III) and acts as a 5-HT receptor agonist.

N-2,6-dichloro-aralkyl-2-aminoindane

Compound Description: N-2,6-dichloro-aralkyl-2-aminoindane (compound 4 in the cited paper) is designed based on the pharmacophoric approximations of prodrugs targeting the dopaminergic system. This compound exhibits agonistic activity by activating central dopaminergic mechanisms and shows a preference for the basal ganglia over limbic structures.

2-(2,6-dichlorophenyl-l-amino)-imidazoline hydrochloride (ST-155)

Compound Description: 2-(2,6-dichlorophenyl-l-amino)-imidazoline hydrochloride (ST-155) is an antihypertensive drug. Unlike tolazoline, which it structurally resembles, ST-155 lacks adrenergic alpha-receptor blocking action. It effectively lowers blood pressure in hypertensive patients, possibly by acting on both central and peripheral cardiovascular mechanisms.

2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid (Diclofenac Acid)

Compound Description: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid, also known as diclofenac acid, is a non-steroidal anti-inflammatory drug. This paper focuses on the structural characterization of a new orthorhombic form of diclofenac acid (HD3) with the space group Pcan.

(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612)

Compound Description: (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride (SSR240612) is a potent non-peptide bradykinin B1 receptor antagonist. It exhibits high affinity and selectivity for the B1 receptor and effectively antagonizes des-Arg-BK-induced contractions in various tissues. SSR240612 also demonstrates in vivo efficacy in inhibiting edema and hyperalgesia in animal models.

Relevance: Although SSR240612 is a complex molecule, it contains a 2,6-disubstituted phenyl group within the 2,6-dimethylpiperidinyl moiety. This substitution pattern is similar to the 2,6-dichlorophenyl group in (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, suggesting a potential structural relationship.

3-(2,6-Dichlorophenyl)-5-(1-Pyrrolidone)-2,3-Isoxazoline

Compound Description: 3-(2,6-Dichlorophenyl)-5-(1-Pyrrolidone)-2,3-isoxazoline was synthesized through a multi-step process involving the formation of 2,6-dichlorobenzaldehyde oxime, chlorination, and a 1,3-dipolar cycloaddition reaction. This compound exhibits broad fungicidal activity and demonstrates promising efficacy against Rhizoctonia solani.

Ruthenium meso-Tetrakis(2,6-dichlorophenyl)porphyrin Complex

Compound Description: This ruthenium complex, [Ru(II)(TDCPP)(CO)(EtOH)], is immobilized within mesoporous MCM-41 molecular sieves to create a heterogeneous catalyst for selective alkene epoxidations. This supported catalyst utilizes 2,6-dichloropyridine N-oxide as the terminal oxidant and effectively converts aromatic and aliphatic alkenes to their epoxides with high yields and stereospecificity.

(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

Compound Description: This compound, (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (compound 1 in the cited paper []), is synthesized using a stereoselective multi-kilogram scale process. Key steps include the synthesis of a sulfinyl imine from (S)-tetralone and (R)-tert-butylsulfinamide, followed by stereoselective reduction to produce the (1R)-amine center. This process achieves a high yield and purity.

Relevance: (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride shares the dichlorophenyl substituent and amine hydrochloride salt form with (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride. The difference lies in the position of the chlorine atoms on the phenyl ring (3,4-dichloro versus 2,6-dichloro) and the presence of a tetrahydronaphthalene moiety in (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.

2-Alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones

Compound Description: This class of compounds, known as S-DABOs, exhibits potent anti-HIV-1 activity by inhibiting the reverse transcriptase (RT) enzyme. Structure-activity relationship studies reveal that the presence of methyl groups at specific positions on the pyrimidine ring and the benzylic carbon enhances potency and selectivity for the RT non-nucleoside binding pocket. Specifically, (R)-enantiomers with a 2-cyclopentylthio side chain and a 2,6-difluorophenyl group demonstrate exceptional activity.

Relevance: While structurally distinct from (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, these S-DABOs highlight the importance of 2,6-disubstituted phenyl groups in modulating biological activity, albeit in a different therapeutic context. The presence of two fluorine atoms in the 2,6 positions of the phenyl ring in these potent RT inhibitors parallels the 2,6-dichloro substitution pattern in (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride.

5-Amino-4-(2,6-dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazole and 4-(2,6-dichlorophenyl)-5-(2-nitroanilino)-2H-1,2,3-triazole

Compound Description: These two compounds, C14H9Cl2N5O2, are isomers that undergo a thermal molecular migration in the solid state. The yellow form (I) is 5-amino-4-(2,6-dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazole, and the red form (II) is 4-(2,6-dichlorophenyl)-5-(2-nitroanilino)-2H-1,2,3-triazole. Their crystal structures are analyzed to understand the mechanism of this solid-state transformation.

2,6-Dimethylaniline (2,6-DMA)

Compound Description: 2,6-Dimethylaniline is an impurity found in lidocaine hydrochloride injection. A novel dispersive liquid-liquid microextraction method with high-performance liquid chromatography has been developed for its sensitive and selective detection.

Relevance: While not directly related to (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, 2,6-dimethylaniline is relevant due to the 2,6-disubstitution pattern on the phenyl ring, showcasing the impact of substituents on the phenyl ring's properties and reactivity. The chlorine atoms in the target compound and the methyl groups in 2,6-dimethylaniline demonstrate the influence of substituent size and electronegativity on the molecule's characteristics.

N-Chloro-N-(2,6-dichlorophenyl)-Acetamides

Compound Description: This research investigates the N-Cl bond using 35Cl NQR and X-ray diffraction, focusing on N-chloro-N-(2,6-dichlorophenyl)-chloroacetamides. Two specific compounds, 2,6-Cl2C-H3NClCOCCl3 (1) and 2,6-Cl2C6H3NClCOCH2Cl (2), have their crystal structures determined and their NQR spectra analyzed.

(E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide

Compound Description: (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide serves as a crucial synthetic precursor for a human immunodeficiency virus type 1 (HIV-1) inhibitor. Its crystal structure reveals a specific conformation with a dihedral angle between the 2,6-dichlorophenyl and phenyl rings. Intermolecular hydrogen bonds and C-H···π interactions contribute to the formation of centrosymmetric dimers in the crystal structure.

1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino) propane hydrochloride (DDPH)

Compound Description: 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino) propane hydrochloride (DDPH) exhibits a cardioprotective effect against myocardial ischemia-reperfusion (I/R) injury in rats. It significantly reduces myocardial infarction size, limits the release of myocardial enzymes, and protects the activities of oxygen free radical scavenging enzymes. This protective effect is attributed to its ability to block calcium channels and inhibit oxygen free radical formation and lipid peroxidation.

Relevance: While not directly containing a dichlorophenyl group, DDPH features a 2,6-dimethylphenoxy group, highlighting the presence of a 2,6-disubstituted phenyl ring system. This structural similarity to (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, albeit with different substituents, points towards a potential connection in their chemical properties.

7-Chloro-5-(2,6-dichlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Compound Description: The crystal structure of 7-chloro-5-(2,6-dichlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (C15H9Cl3N2O) reveals a distinctive seven-membered ring conformation resembling a cycloheptatriene-like boat with specific bow and stern angles. The 5-phenyl ring is positioned at a significant angle relative to the fused benzo moiety.

(+/-)-(R)-3-[(R)-1-benzyl-3-piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride (KW-3049)

Compound Description: (+/-)-(R)-3-[(R)-1-benzyl-3-piperidyl] methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride (KW-3049) is a new calcium antagonist that effectively inhibits the development of hypertension and cardiac hypertrophy in spontaneously hypertensive rats.

Relevance: While not directly related to (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, KW-3049 demonstrates the significance of the 2,6-dimethyl substitution pattern on the piperidine ring, mirroring the 2,6-dichloro substitution on the phenyl ring of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride. This similarity highlights the potential impact of substituent placement on the biological activity of these compounds.

10-(2,6-dichlorophenyl)-8-oxa-9-aza[5.3.3]propell-9-en-2-one (DCPOP)

Compound Description: 10-(2,6-dichlorophenyl)-8-oxa-9-aza[5.3.3]propell-9-en-2-one (DCPOP) (C17H17Cl2NO2) crystallizes in the monoclinic space group P21/c. Its structure features a cycloheptanone ring adopting a chair conformation.

2,6-Dichlorophenylaminobenzeneacetic acid derivative

Compound Description: These derivatives are described as useful for the treatment of rheumatic diseases. A detailed synthetic route is provided, outlining the steps involved in preparing these compounds from readily available starting materials.

A Lindqvist-Type Hexamolybdate Cluster Functionalized with the π-Donor Ligand 4-Bromo-2,6-dimethylphenylimido

Compound Description: This ionic organic-inorganic hybrid complex, (n-Bu4N)2[Mo6O18(NR)]⋅½Me2CO, where R = -C6H2-2,6-Me2-4-Br, is synthesized by reacting tetrabutylammonium α-octamolybdate with 2,6-dimethyl-4-bromoaniline hydrochloride. It features a C-Br group suitable for further functionalization and construction of novel hybrid materials.

Relevance: This complex, while structurally different from (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, incorporates a 2,6-dimethylphenylimido ligand. This substitution pattern parallels the 2,6-dichlorophenyl group in (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride, highlighting the relevance of 2,6-disubstituted aromatic groups in various chemical contexts.

2-Methyl-2-(1-morpholinyl)-N-(2,6-dimethylphenyl)acetamide

Compound Description: 2-Methyl-2-(1-morpholinyl)-N-(2,6-dimethylphenyl)acetamide is an alanylyl analog of lidocaine, incorporated into a morpholine ring, and exhibits promising type I antiarrhythmic activity. It is studied in both its free base and hydrochloride forms, and its conformational preference around specific bonds differs significantly from that of lidocaine.

Relevance: This compound, like SSR240612 and KW-3049, showcases the presence of a 2,6-disubstituted phenyl ring, similar to the 2,6-dichlorophenyl group in (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride. It further emphasizes the impact of this substitution pattern on biological activity, though in a different therapeutic context, acting as an antiarrhythmic agent.

N-(Dichlorophenyl)maleimides

Compound Description: Three N-(dichlorophenyl)maleimides, namely N-(2,3-dichlorophenyl)maleimide, N-(2,4-dichlorophenyl)maleimide, and N-(2,6-dichlorophenyl)maleimide, were synthesized and copolymerized with methyl methacrylate. The study investigated the effect of chlorine atom placement on the phenyl ring on the copolymerization process and the properties of the resulting copolymers.

Relevance: These N-(dichlorophenyl)maleimides are directly related to (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride by the shared dichlorophenyl substituent. The different positional isomers (2,3-, 2,4-, and 2,6-) highlight the impact of chlorine atom placement on the reactivity and properties of the compounds.

1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU)

Compound Description: Both enantiomers (R- and S-) and the racemate of 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) have been studied for their effects on phosphorylation and electron transport in mung bean mitochondria and spinach chloroplasts. Each isomer exhibits distinct inhibitory effects on various biochemical processes, suggesting interactions with multiple target sites.

Benidipine hydrochloride

Compound Description: Benidipine hydrochloride (KW-3049) is a new calcium antagonist with potent and long-lasting antihypertensive action in various rat models of hypertension, including spontaneously hypertensive rats (SHR) and DOCA-salt hypertensive rats (DHR). It exhibits a favorable safety profile, lacking tolerance development and rebound hypertension upon discontinuation. Its antihypertensive effect is specific to hypertensive animals and is accompanied by a mild tachycardia and natriuretic effect. [, ]

Source and Classification

This compound is derived from the 2,6-dichlorophenyl group, which is a common motif in various pharmaceuticals due to its ability to influence biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for research and potential therapeutic applications. The compound's CAS number is 1982270-14-3, and it falls under the category of organic building blocks used in asymmetric synthesis and heterocyclic chemistry .

Synthesis Analysis

The synthesis of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2,6-dichloroaniline.
  2. Reactions: Common methods include reductive amination or alkylation processes, where the dichlorophenyl group is introduced to an ethanamine backbone.
  3. Chiral Resolution: Given that the compound is chiral, methods such as chiral chromatography or enzymatic resolution may be employed to isolate the (R)-enantiomer from racemic mixtures.
  4. Hydrochloride Formation: The final step usually involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular formula of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride is C₈H₁₀Cl₂N·HCl. Its structure can be described as follows:

  • Core Structure: The compound features a central ethanamine group attached to a dichlorophenyl ring.
  • Chirality: The presence of a chiral center at the ethanamine carbon contributes to its enantiomeric properties.
  • Bonding: Key bond lengths and angles can be analyzed using X-ray crystallography data, which typically show typical values for carbon-nitrogen bonds around 1.47 Å and carbon-carbon bonds around 1.54 Å .

Molecular Geometry

The geometry around the chiral center is tetrahedral, which influences its interaction with biological targets.

Chemical Reactions Analysis

(R)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride participates in various chemical reactions:

  1. Substitution Reactions: It can undergo nucleophilic substitution due to the presence of the amino group.
  2. Acid-Base Reactions: As a basic amine, it can react with acids to form salts.
  3. Coupling Reactions: The compound can be utilized in coupling reactions to synthesize more complex molecules, particularly in medicinal chemistry applications.

These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties .

Mechanism of Action

The mechanism of action for (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride primarily involves its interaction with neurotransmitter receptors:

  • Dopamine Receptors: Research indicates that compounds related to this structure may act as positive allosteric modulators at dopamine D1 receptors. This modulation can enhance dopamine signaling without directly activating the receptor .
  • Pharmacodynamics: The specific binding affinity and efficacy at these receptors can be quantified using techniques such as radioligand binding assays.

This mechanism highlights its potential therapeutic applications in treating neurological disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride include:

These properties are crucial for understanding its behavior in biological systems and during synthesis .

Applications

(R)-1-(2,6-Dichlorophenyl)ethanamine hydrochloride has several scientific applications:

  1. Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting dopamine receptors.
  2. Research Tool: Used in pharmacological studies to investigate the role of dopamine modulation in various neurological conditions.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic compounds.

Its versatility makes it a valuable compound in both academic research and pharmaceutical development .

Properties

CAS Number

1131737-05-7

Product Name

(R)-1-(2,6-dichlorophenyl)ethanamine hydrochloride

IUPAC Name

(1R)-1-(2,6-dichlorophenyl)ethanamine;hydrochloride

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1

InChI Key

NRWOZHOHRZOVDA-RXMQYKEDSA-N

SMILES

CC(C1=C(C=CC=C1Cl)Cl)N.Cl

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)N

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.